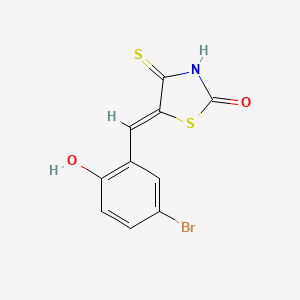

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiazolidine ring (a five-membered ring with sulfur and nitrogen), a bromine atom attached to the benzene ring, and a hydroxyl group (OH) also attached to the benzene ring. The “(Z)” in the name indicates the configuration of the double bond, suggesting that the hydrogen atom and the thiazolidinone group are on the same side of the double bond .Chemical Reactions Analysis

As for the chemical reactions, thiazolidines can participate in a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as ring-opening reactions. The presence of the bromine atom on the benzene ring could make this compound useful for further reactions, such as cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly quite reactive. The hydroxyl group could allow for hydrogen bonding, which might influence its solubility in different solvents .科学的研究の応用

- Bromosalicylaldehyde thiosemicarbazone has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects against cancer cells by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. Researchers have explored its activity against various cancer types, including breast, lung, and leukemia .

- Additionally, Bromosalicylaldehyde thiosemicarbazone acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

- Researchers have explored its antibacterial and antifungal properties. It inhibits bacterial growth by disrupting essential cellular processes. Its activity against both Gram-positive and Gram-negative bacteria makes it promising for antimicrobial applications .

- Bromosalicylaldehyde thiosemicarbazone has shown anti-inflammatory effects by modulating inflammatory pathways. It may be useful in conditions involving excessive inflammation, such as autoimmune diseases .

- Additionally, it could be employed in fluorescence imaging studies to visualize metal ions within cells or tissues .

- Preliminary studies suggest that Bromosalicylaldehyde thiosemicarbazone may exhibit antiviral effects. It has been investigated against RNA viruses, including influenza and HIV, although further research is needed to validate its efficacy .

Anticancer Properties

Metal Chelation and Antioxidant Activity

Antibacterial and Antifungal Effects

Anti-inflammatory Potential

Metal Ion Sensing and Imaging

Potential Antiviral Activity

作用機序

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

将来の方向性

The future directions for a compound like this would depend on its intended use. If it shows promising activity in a certain area (such as medicinal chemistry), then future work might involve optimizing its structure for better activity or lower toxicity. Alternatively, if it’s a useful building block in organic synthesis, then future work might involve finding new reactions that it can participate in .

特性

IUPAC Name |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDAZUXJRFEYTB-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=C2C(=S)NC(=O)S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C\2/C(=S)NC(=O)S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)

![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)

![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2776311.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)